molecular formula C21H38Cl2O2 B12098400 1,3-dichloropropan-2-yl (Z)-octadec-9-enoate

1,3-dichloropropan-2-yl (Z)-octadec-9-enoate

Cat. No.: B12098400
M. Wt: 393.4 g/mol
InChI Key: LFRZDYGJJALHKP-MDZDMXLPSA-N
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Description

1,3-dichloropropan-2-yl (Z)-octadec-9-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dichloropropane group and an octadecenoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloropropan-2-yl (Z)-octadec-9-enoate typically involves the esterification of 1,3-dichloropropan-2-ol with (Z)-octadec-9-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as chromatography, can also enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dichloropropan-2-yl (Z)-octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The dichloropropane group can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,3-dichloropropan-2-yl (Z)-octadec-9-enoate has several scientific research applications, including:

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,3-dichloropropan-2-yl (Z)-octadec-9-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tris(1,3-dichloropropan-2-yl) phosphate: This compound is structurally similar and is used as a flame retardant.

    1,3-dichloropropan-2-yl chloroformate: Another related compound used in organic synthesis.

Uniqueness

1,3-dichloropropan-2-yl (Z)-octadec-9-enoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H38Cl2O2

Molecular Weight

393.4 g/mol

IUPAC Name

1,3-dichloropropan-2-yl (E)-octadec-9-enoate

InChI

InChI=1S/C21H38Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20H,2-8,11-19H2,1H3/b10-9+

InChI Key

LFRZDYGJJALHKP-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC(CCl)CCl

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CCl)CCl

Origin of Product

United States

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